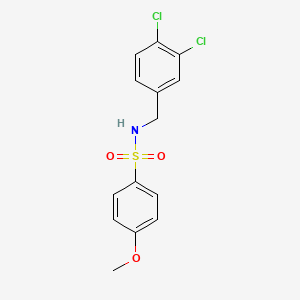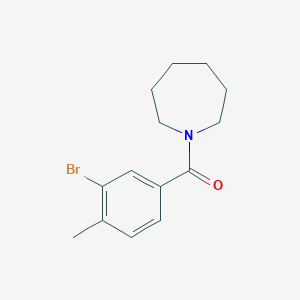![molecular formula C15H12FNO3 B5705660 1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)
1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FVN, and it is a derivative of benzene.
Mécanisme D'action
The mechanism of action of FVN is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth of cancer cells. FVN has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
FVN has been shown to have a significant impact on the biochemical and physiological processes in cells. It has been reported that FVN can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, FVN has been shown to inhibit the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FVN in lab experiments is its high purity and stability. FVN is a relatively stable compound that can be stored for extended periods without significant degradation. Additionally, FVN is readily available and can be synthesized in large quantities, making it an ideal compound for various experiments. However, one of the limitations of using FVN is its potential toxicity. FVN has been shown to have cytotoxic effects on cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on FVN. One area of interest is the development of FVN derivatives with improved anticancer activity. Another area of interest is the investigation of FVN's potential applications in materials science, particularly in the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of FVN and its impact on biochemical and physiological processes in cells.
Méthodes De Synthèse
The synthesis of FVN involves the reaction of 1-fluoro-3-methylbenzene with 4-(2-nitrovinyl)phenol in the presence of a base catalyst. This reaction results in the formation of FVN as a yellow solid with a melting point of 99-101°C. The synthesis method has been optimized to increase the yield of FVN, and it has been reported that the yield can be increased up to 80% by using different reaction conditions.
Applications De Recherche Scientifique
FVN has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, FVN has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, FVN has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, FVN has been used as a reagent in various reactions to synthesize complex molecules.
Propriétés
IUPAC Name |
1-fluoro-3-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-14-3-1-2-13(10-14)11-20-15-6-4-12(5-7-15)8-9-17(18)19/h1-10H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBISVNPSWRTES-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-Fluorobenzyloxy)-4-(2-nitrovinyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)
![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)


![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)
